molecular formula C16H31NO4Si B8277750 (2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate

(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate

Cat. No.: B8277750
M. Wt: 329.51 g/mol
InChI Key: KAPDAIYAVGIGQG-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a formyl group at the second position and a tert-butyldimethylsilanyloxy group at the third position of the pyrrolidine ring. The N-tert-butyloxycarbonyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Formyl Group: The formyl group can be introduced at the second position of the pyrrolidine ring through a formylation reaction using reagents such as formic acid or formyl chloride.

    Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the tert-Butyldimethylsilanyloxy Group: The tert-butyldimethylsilanyloxy group can be introduced at the third position of the pyrrolidine ring through a silylation reaction using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilanyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides (e.g., bromides, chlorides), alkoxides (e.g., methoxide, ethoxide)

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Hydroxymethyl derivatives

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties and is used in the development of new drugs.

    Biological Research: It is used as a probe or reagent in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and the tert-butyldimethylsilanyloxy group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-N-tert-Butyloxycarbonyl-3-hydroxy-2-formylpyrrolidine
  • (2S,3S)-N-tert-Butyloxycarbonyl-3-(trimethylsilanyloxy)-2-formylpyrrolidine
  • (2S,3S)-N-tert-Butyloxycarbonyl-3-(tert-butyldimethylsilanyloxy)-2-hydroxymethylpyrrolidine

Uniqueness

(2S,3S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both the formyl group and the tert-butyldimethylsilanyloxy group on the pyrrolidine ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C16H31NO4Si

Molecular Weight

329.51 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-formylpyrrolidine-1-carboxylate

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-9-13(12(17)11-18)21-22(7,8)16(4,5)6/h11-13H,9-10H2,1-8H3/t12-,13+/m1/s1

InChI Key

KAPDAIYAVGIGQG-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 2M oxalyl chloride in DCM (22 mL) in DCM (40 mL) was cooled to −78° C. A solution containing DMSO (3.2 mL, 45 mmol) in DCM (20 mL) was added in a dropwise fashion. After 45 min, alcohol 40 (9.5 g, 29 mmol) in DCM (50 mL) was added in a dropwise fashion. After 45 min, TEA (16 mL, 115 mmol) was added in a dropwise fashion. The reaction mixture was warmed and maintained at 0° C. for 15 min. The solution was diluted with 1M HCl, extracted with DCM, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to afford 9.5 g (100%) of 41 as a yellow oil. 1H NMR (CDCl3, 300 MHz) δ9.53 (d, J=29 Hz, 1H), 4.39-4.36 (m, 1H), 4.24 (m, rotomer, 0.5H), 3.93 (m, rotomer, 0.5H), 3.73-3.49 (m, 2H), 1.98-1.86 (m, 2H), 1.47 (s, minor rotomer), 1.41 (s, 9H), 0.88 (s, 9H), 0.09 (s, 6H), 0.07 (s, minor rotomer) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
alcohol
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
16 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
41
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.